Cas no 331440-04-1 (4-Methoxy-N-(2-methoxybenzyl)benzamide)

4-Methoxy-N-(2-methoxybenzyl)benzamide is a synthetic benzamide derivative characterized by its methoxy-substituted aromatic rings. This compound exhibits structural features that make it useful in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules. Its dual methoxy groups enhance solubility and influence electronic properties, facilitating further functionalization. The compound's stability under standard conditions and well-defined crystalline structure contribute to its reliability in research applications. It may also serve as a precursor in the synthesis of ligands or pharmacophores targeting specific biological pathways. Analytical methods such as NMR and HPLC confirm its high purity, ensuring consistency in experimental use.
4-Methoxy-N-(2-methoxybenzyl)benzamide structure
331440-04-1 structure
Product name:4-Methoxy-N-(2-methoxybenzyl)benzamide
CAS No:331440-04-1
MF:C16H17NO3
MW:271.311084508896
CID:3041815
PubChem ID:796001

4-Methoxy-N-(2-methoxybenzyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-N-(2-methoxybenzyl)benzamide
    • CS-0332941
    • AB00081268-01
    • 4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide
    • Oprea1_317179
    • HMS1580L22
    • 331440-04-1
    • HMS2435I10
    • Z26710321
    • Cambridge id 5337527
    • STK213455
    • CHEMBL1878745
    • AKOS001313097
    • SMR000069446
    • MLS000058877
    • MDL: MFCD00752486
    • Inchi: InChI=1S/C16H17NO3/c1-19-14-9-7-12(8-10-14)16(18)17-11-13-5-3-4-6-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18)
    • InChI Key: OCHBASPTHVVGMS-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC

Computed Properties

  • Exact Mass: 271.12084340g/mol
  • Monoisotopic Mass: 271.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6Ų
  • XLogP3: 2.3

4-Methoxy-N-(2-methoxybenzyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403611-250mg
4-Methoxy-N-(2-methoxybenzyl)benzamide
331440-04-1 98%
250mg
¥2620.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403611-1g
4-Methoxy-N-(2-methoxybenzyl)benzamide
331440-04-1 98%
1g
¥8366.00 2024-05-19

4-Methoxy-N-(2-methoxybenzyl)benzamide Related Literature

Additional information on 4-Methoxy-N-(2-methoxybenzyl)benzamide

Comprehensive Overview of 4-Methoxy-N-(2-methoxybenzyl)benzamide (CAS No. 331440-04-1): Properties, Applications, and Industry Insights

4-Methoxy-N-(2-methoxybenzyl)benzamide (CAS No. 331440-04-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This methoxy-substituted benzamide derivative exhibits a molecular framework that combines aromatic methoxy groups with an amide linkage, making it a valuable intermediate for drug discovery and material science applications.

The compound's dual methoxy functionalization at both the benzyl and benzamide moieties contributes to its distinct physicochemical properties, including enhanced solubility in organic solvents and potential bioactivity. Researchers are particularly interested in its structure-activity relationships, as the methoxybenzyl group may influence binding affinity in biological systems. Recent studies suggest potential applications in developing targeted therapeutic agents, though comprehensive clinical data remains limited at this stage.

From a synthetic chemistry perspective, 4-Methoxy-N-(2-methoxybenzyl)benzamide serves as a versatile building block for more complex molecules. Its CAS No. 331440-04-1 designation provides precise identification in chemical databases, crucial for patent applications and regulatory documentation. The compound's stability under standard laboratory conditions makes it suitable for various organic transformations, including coupling reactions and functional group interconversions.

In analytical chemistry, this compound presents interesting challenges and opportunities for chromatographic separation and spectroscopic characterization. The presence of multiple aromatic systems with methoxy substituents creates distinctive NMR and mass spectral patterns that aid in structural verification. Quality control protocols for 331440-04-1 typically employ HPLC with UV detection, ensuring purity standards required for research applications.

The pharmaceutical industry shows growing interest in methoxy-containing compounds like 4-Methoxy-N-(2-methoxybenzyl)benzamide due to their potential modulation of drug metabolism and pharmacokinetic properties. While not currently approved for therapeutic use, its structural analogs are being investigated for various biological targets. Researchers emphasize the need for thorough ADME studies to evaluate its full potential in drug development pipelines.

Environmental and safety assessments of CAS No. 331440-04-1 indicate it requires standard laboratory handling precautions. Proper personal protective equipment and ventilation systems are recommended when working with this compound in powder form. Material safety data sheets provide detailed guidance on storage conditions, typically recommending protection from moisture and extreme temperatures to maintain stability.

Market analysts note increasing demand for specialized benzamide derivatives like 4-Methoxy-N-(2-methoxybenzyl)benzamide, particularly in regions with active pharmaceutical research sectors. The compound's commercial availability varies by region, with custom synthesis options becoming more prevalent to meet researcher needs. Pricing trends reflect the technical challenges associated with its multi-step synthesis and purification requirements.

Future research directions for 331440-04-1 may explore its potential in material science applications, particularly in designing novel polymers or liquid crystals. The compound's aromatic stacking interactions could contribute to interesting supramolecular properties. Collaborative studies between academic and industrial researchers are expected to further elucidate its potential across multiple scientific disciplines.

For researchers working with 4-Methoxy-N-(2-methoxybenzyl)benzamide, proper analytical documentation is essential. Characterization typically includes melting point determination, spectroscopic analysis (IR, NMR, MS), and chromatographic purity assessment. These standardized protocols ensure reproducibility across different laboratories and facilitate data comparison in published research.

The intellectual property landscape surrounding CAS No. 331440-04-1 continues to evolve, with patent applications increasingly citing its derivatives. Legal experts recommend thorough prior art searches before developing new applications, particularly in competitive therapeutic areas. The compound's structural features make it a valuable scaffold in medicinal chemistry programs worldwide.

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